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Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR)-Cas9 system has
emerged as a revolutionary gene-editing tool with vast therapeutic potential.[1][2] However, the
safe and efficient delivery of CRISPR-Cas9 components to target cells in vivo remains a
significant challenge.[3][4] Lipid nanoparticles (LNPs) have become a leading non-viral platform
for the delivery of nucleic acid-based therapeutics, including the components of the CRISPR-
Cas9 system.[3][5][6] This document provides detailed application notes and protocols for the
use of a representative ionizable lipid-based LNP formulation for the delivery of Cas9 mRNA
and single-guide RNA (sgRNA) for in vivo gene editing. While the term "Lipid 8" was not found
in the reviewed literature, this guide is based on well-characterized ionizable lipids and LNP
compositions that have demonstrated high efficiency in preclinical studies.

LNPs are typically composed of four main components: an ionizable cationic lipid, a zwitterionic
phospholipid, cholesterol, and a polyethylene glycol (PEG)-lipid.[3][7] The ionizable lipid is
crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release
from the endosome into the cytoplasm.[3][5] The other components contribute to the structural
stability, circulation time, and overall efficacy of the nanoparticle.[3]
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The following tables summarize quantitative data from preclinical studies demonstrating the
efficacy of LNP-mediated CRISPR-Cas9 delivery for in vivo gene editing in mice.

Table 1: LNP-CRISPR/Cas9 Targeting Transthyretin (TTR) in Mouse Liver
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Table 2: LNP-CRISPR/Cas9 Targeting Angiopoietin-like 3 (Angptl3) in Mouse Liver
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Table 3: LNP-CRISPR/Cas9 Targeting Antithrombin (AT) in Mouse Liver for Hemophilia
Therapy

Gene Editing
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Experimental Protocols
Protocol 1: Formulation of LNP-Encapsulated Cas9
MRNA and sgRNA

This protocol describes the preparation of LNPs co-encapsulating Cas9 mRNA and sgRNA
using a microfluidic mixing system.

Materials:
¢ lonizable lipid (e.g., a well-characterized lipid like 306-O12B or similar)

e 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine (DOPE)

e Cholesterol

o 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(DMG-PEG2000)

e Cas9 mRNA
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o sgRNA targeting the gene of interest

o Ethanol (100%, molecular biology grade)
 Citrate buffer (10 mM, pH 3.0)

e Phosphate-buffered saline (PBS), pH 7.4

e Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:

e Prepare Lipid Stock Solution:

o Dissolve the ionizable lipid, DSPC (or DOPE), cholesterol, and DMG-PEG2000 in 100%
ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[5] The final total lipid
concentration in ethanol should be optimized, for example, at 10 mg/mL.

o Prepare RNA Solution:

o Dissolve Cas9 mRNA and sgRNA in 10 mM citrate buffer (pH 3.0) at a 1:1 weight ratio.[9]
e LNP Formulation using Microfluidic Mixing:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the RNA-citrate buffer solution into
another syringe.

o Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

o Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-
assembly of LNPs encapsulating the RNA cargo.

o Purification and Concentration:

o Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-
encapsulated RNA.
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o Concentrate the LNP solution using an appropriate method, such as ultrafiltration.

e Characterization:

o Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs
using dynamic light scattering (DLS).

o Quantify the encapsulation efficiency of the mRNA and sgRNA using a nucleic acid
guantification assay (e.g., RiboGreen assay) before and after lysing the LNPs.

Protocol 2: In Vivo Administration and Analysis of Gene
Editing

This protocol outlines the procedure for administering the formulated LNPs to mice and
analyzing the resulting gene editing.

Materials:

LNP-encapsulated Cas9 mRNA and sgRNA
o C57BL/6 mice (or other appropriate strain)

» Sterile PBS

¢ Insulin syringes

e Anesthesia (e.g., isoflurane)

o DNA extraction kit

» PCR reagents

e Primers flanking the target genomic region

o Next-generation sequencing (NGS) platform or Sanger sequencing followed by TIDE/ICE
analysis

Procedure:
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e Dosing and Administration:
o Dilute the LNP formulation in sterile PBS to the desired final concentration for injection.

o Administer the LNP suspension to mice via a single intravenous (tail vein) injection. The
dosage will need to be optimized for the specific target and LNP formulation (e.g., 1-3
mg/kg total RNA).[4]

e Tissue Collection and Genomic DNA Extraction:

o At a predetermined time point (e.g., 72 hours or longer for persistent effects), euthanize
the mice and harvest the target tissue (e.qg., liver).[6]

o Extract genomic DNA from the harvested tissue using a commercial DNA extraction kit
according to the manufacturer's protocol.

e Analysis of On-Target Gene Editing:

o Amplify the target genomic locus from the extracted DNA using PCR with primers flanking
the sgRNA target site.

o Analyze the PCR products for the presence of insertions and deletions (indels) using one
of the following methods:

» Next-Generation Sequencing (NGS): Provides a quantitative and comprehensive
analysis of the different types of indels.

» Sanger Sequencing and TIDE/ICE Analysis: A cost-effective method for estimating the
overall indel frequency.

e Analysis of Protein Knockdown (if applicable):
o Collect serum samples at various time points post-injection.

o Measure the level of the target protein in the serum using an enzyme-linked
immunosorbent assay (ELISA) or Western blot.

o Off-Target Analysis (Recommended):
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o Predict potential off-target sites using bioinformatic tools.

o Amplify and sequence these potential off-target loci from the genomic DNA of treated
animals to assess the specificity of the gene editing.[4]

Visualizations

Below are diagrams illustrating key concepts in LNP-mediated CRISPR-Cas9 delivery.
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Caption: Mechanism of LNP-mediated CRISPR-Cas9 delivery and gene editing.
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Caption: Experimental workflow for in vivo gene editing using LNPs.
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Caption: Simplified signaling pathway of CRISPR-Cas9 gene editing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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